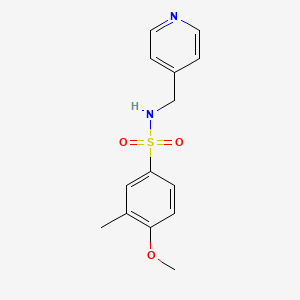![molecular formula C14H12N2OS2 B5803559 2-(3-thienyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5803559.png)
2-(3-thienyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-thienyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, commonly known as THTP, is a heterocyclic organic compound that has been of significant interest in scientific research. THTP is a pyrimidine derivative that possesses a unique chemical structure and has been found to exhibit a range of biological activities.
作用机制
The exact mechanism of action of THTP is not fully understood. However, it has been suggested that THTP exerts its biological activities by modulating various signaling pathways. THTP has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). THTP has also been found to activate the nuclear factor-κB (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
THTP has been shown to exhibit a range of biochemical and physiological effects. THTP has been found to induce apoptosis in cancer cells and inhibit the growth of tumors. THTP has also been shown to reduce inflammation and improve cognitive function in animal models of Alzheimer's disease. Additionally, THTP has been found to inhibit viral replication in vitro.
实验室实验的优点和局限性
THTP has several advantages as a research tool. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities. However, THTP has some limitations as well. It has low solubility in water, which can make it challenging to work with in some experiments. Additionally, the exact mechanism of action of THTP is not fully understood, which can make it difficult to interpret some experimental results.
未来方向
There are several future directions for THTP research. One potential area of interest is the development of THTP derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of THTP and to identify its molecular targets. THTP has also shown potential as a therapeutic agent for Alzheimer's disease, and further studies are needed to explore its efficacy in clinical trials. Finally, the antiviral activity of THTP warrants further investigation, particularly in the context of emerging viral diseases.
Conclusion:
In conclusion, THTP is a pyrimidine derivative that exhibits a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. THTP has potential as a therapeutic agent for Alzheimer's disease and has been of significant interest in medicinal chemistry and drug discovery. However, further research is needed to fully elucidate the mechanism of action of THTP and to explore its potential as a therapeutic agent.
合成方法
THTP can be synthesized by reacting 3-thiophenecarboxaldehyde with 2-aminothiophenol in the presence of a base. The reaction proceeds via a cyclization process to form the benzothienopyrimidine core structure. The resulting product can be purified by recrystallization or column chromatography.
科学研究应用
THTP has been extensively studied for its biological activities. It has been found to exhibit antitumor, anti-inflammatory, and antiviral properties. THTP has also been shown to have a potential therapeutic effect on Alzheimer's disease. Due to its diverse biological activities, THTP has been a subject of interest in medicinal chemistry and drug discovery.
属性
IUPAC Name |
2-thiophen-3-yl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c17-13-11-9-3-1-2-4-10(9)19-14(11)16-12(15-13)8-5-6-18-7-8/h5-7H,1-4H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVCDGVEMZTZFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3,5-dichloro-2-methoxybenzylidene)amino]-2-(3,5-dichloro-2-methoxyphenyl)-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5803485.png)
![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinol](/img/structure/B5803507.png)

methyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5803515.png)
![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5803520.png)


![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5803545.png)


![7-methyl-9-[2-(2-naphthyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5803569.png)

![{2-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5803586.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5803597.png)